N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a chemical compound that belongs to the class of benzoylurea derivatives. These compounds are known for their diverse biological activities, including fungicidal, insecticidal, and plant-growth regulating properties. The presence of the difluorobenzoyl group in the molecule enhances its biological activity and stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2,6-difluorobenzoyl chloride with piperidine-1-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
For industrial-scale production, a continuous flow method can be employed. This involves the use of a tubular reactor where the reactants are continuously pumped and reacted under controlled conditions. The reaction mixture is then passed through a film evaporator to remove the solvent and isolate the product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Industry: Utilized in the production of fungicides and plant-growth regulators.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide involves the inhibition of chitin synthesis in insects. The compound targets the enzyme responsible for chitin biosynthesis, thereby disrupting the formation of the insect exoskeleton. This leads to the death of the insect due to the inability to molt and grow . The molecular pathways involved include the inhibition of chitin synthase and interference with the normal development of the insect cuticle .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorobenzoyl)-N′-(2-fluoro-4-halophenyl)urea
- 2,6-Difluorobenzoic acid
- N-(2,6-difluorobenzoyl)-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea
Uniqueness
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is unique due to its specific structure that combines the difluorobenzoyl group with a piperidine-1-carboxamide moiety. This unique combination enhances its biological activity and stability compared to other similar compounds. Additionally, its ability to inhibit chitin synthesis makes it a valuable compound for developing new insecticides and fungicides .
Properties
IUPAC Name |
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-15-10-7-11-16(21)17(15)18(24)23(14-8-3-1-4-9-14)19(25)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAWKJBIOIJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.